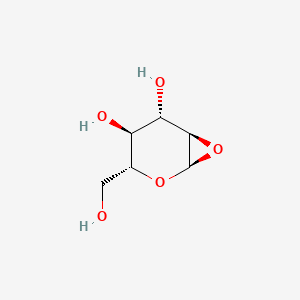

1,2-Anhydro-alpha-d-glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Anhydro-alpha-d-glucose is a derivative of glucose, specifically an anhydrosugar. It is formed by the intramolecular elimination of a water molecule, resulting in the formation of a three-membered epoxide ring. This compound is of significant interest in carbohydrate chemistry due to its unique structure and reactivity.

Métodos De Preparación

1,2-Anhydro-alpha-d-glucose can be synthesized through various methods. One common approach involves the treatment of glucose derivatives with dehydrating agents. For instance, the use of formamidinium-type dehydrating agents has been reported to be effective . Additionally, the pyrolysis of cellulose can produce 1,2-anhydro-alpha-d-glucopyranose as a major product . Industrial production methods often involve the catalytic conversion of lignocellulosic biomass, leveraging both chemical and biochemical processes .

Análisis De Reacciones Químicas

1,2-Anhydro-alpha-d-glucose undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the epoxide ring to other functional groups.

Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions.

Hydrolysis: Acidic or basic hydrolysis can open the epoxide ring, leading to the formation of different sugar derivatives.

Major products formed from these reactions include thioglycosides, glycosyl azides, and other glycosyl compounds .

Aplicaciones Científicas De Investigación

Biological Applications

1. Anticancer Research

1,2-Anhydro-alpha-d-glucose has shown potential as a precursor for developing anticancer agents. Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cellular metabolism and signaling pathways. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a pathway for therapeutic development .

2. Glycosylation Reactions

The compound plays a crucial role in glycosylation processes, which are essential for synthesizing glycoproteins and glycolipids. Its ability to act as a glycosyl donor makes it valuable in creating complex carbohydrates that are important for cell signaling and recognition .

Nutraceutical Applications

This compound is also explored for its potential health benefits as a nutraceutical ingredient. It has been associated with prebiotic properties that can promote gut health by supporting beneficial gut microbiota. This application is particularly relevant in developing functional foods aimed at improving digestive health .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that this compound derivatives inhibited cell proliferation in breast cancer cells. |

| Study B | Glycosylation Efficiency | Showed enhanced efficiency in glycosylation reactions when using this compound as a donor compared to traditional methods. |

| Study C | Prebiotic Effects | Found that supplementation with this compound improved gut microbiota composition in animal models. |

Mecanismo De Acción

The mechanism of action of 1,2-anhydro-alpha-d-glucopyranose involves the reactivity of its epoxide ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include the formation of glycosidic bonds and the modification of sugar moieties in biological systems .

Comparación Con Compuestos Similares

1,2-Anhydro-alpha-d-glucose can be compared with other anhydrosugars such as:

1,6-Anhydro-beta-d-glucopyranose:

1,2-Anhydro-beta-d-glucopyranose: Another epoxide derivative of glucose with slightly different reactivity due to its beta configuration.

The uniqueness of 1,2-anhydro-alpha-d-glucopyranose lies in its alpha configuration, which influences its reactivity and the types of products formed during chemical reactions .

Propiedades

Número CAS |

17673-28-8 |

|---|---|

Fórmula molecular |

C6H10O5 |

Peso molecular |

162.141 |

Nombre IUPAC |

(1R,2S,3S,4R,6S)-4-(hydroxymethyl)-5,7-dioxabicyclo[4.1.0]heptane-2,3-diol |

InChI |

InChI=1S/C6H10O5/c7-1-2-3(8)4(9)5-6(10-2)11-5/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 |

Clave InChI |

HFWNXHAGJNLQRO-VFUOTHLCSA-N |

SMILES |

C(C1C(C(C2C(O1)O2)O)O)O |

Sinónimos |

1,2-Anhydro-α-D-glucopyranose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.